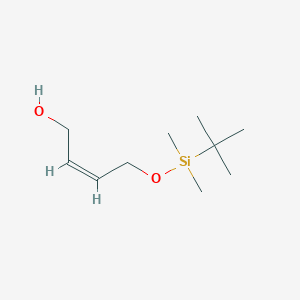

(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol

Descripción general

Descripción

(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol is an organic compound that features a silyl ether functional group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions. The presence of the tert-butyldimethylsilyl group provides steric hindrance, which can influence the reactivity and stability of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran. The reaction conditions are generally mild, and the product is purified through standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Organic Synthesis

The primary application of (Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol is as a protecting group for hydroxyl functionalities in organic synthesis. This compound allows chemists to temporarily mask hydroxyl groups during multi-step synthesis processes, thus preventing unwanted reactions that could compromise the integrity of the target compounds.

Protecting Group Functionality

The tert-butyldimethylsilyl (TBDMS) group provides steric hindrance that stabilizes the hydroxyl group against nucleophilic attack. This property is crucial when synthesizing complex molecules where selective reactions are necessary.

Oxidation and Reduction

This compound can undergo oxidation to yield aldehydes or ketones, and reduction can convert it into various alcohols or alkanes. Common reagents for these transformations include:

- Oxidizing Agents : Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

- Reducing Agents : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reactions

The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions, making it versatile for further synthetic modifications.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in organic synthesis:

Synthesis of Clavulolactones

A notable case study involved the synthesis of clavulolactones from (S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-one, demonstrating its effectiveness in multi-step synthetic pathways with an overall yield of 21% over nine steps .

Synthesis of Complex Molecules

Research has shown that this compound serves as a precursor in synthesizing complex cyclic compounds, including cyclopentene derivatives, which are valuable in medicinal chemistry .

Industrial Applications

While specific industrial applications are less documented, the compound's role as a protecting group suggests potential use in pharmaceutical manufacturing and fine chemical production where complex organic molecules are synthesized.

Mecanismo De Acción

The mechanism of action of (Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group forms a stable silyl ether linkage, which prevents the hydroxyl group from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses, where selective reactivity is required.

Comparación Con Compuestos Similares

Similar Compounds

(E)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol: This is the E-isomer of the compound, differing in the spatial arrangement around the double bond.

(Z)-4-((trimethylsilyl)oxy)but-2-en-1-ol: This compound has a trimethylsilyl group instead of a tert-butyldimethylsilyl group.

(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-amine: This compound has an amine group instead of a hydroxyl group.

Uniqueness

(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol is unique due to its specific stereochemistry and the presence of the tert-butyldimethylsilyl group. This combination provides distinct reactivity and stability characteristics, making it valuable in selective organic syntheses.

Actividad Biológica

(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol is a specialized organic compound that has garnered attention in the fields of organic synthesis and biological research. Its unique structure, featuring a silyl ether functional group, allows for various applications, particularly in the synthesis of biologically active molecules. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHOSi

- Molecular Weight : 202.37 g/mol

- CAS Number : 113123-37-8

The compound's structure includes a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility, making it a valuable intermediate in organic synthesis and biological applications.

The primary mechanism by which this compound exerts its biological effects is through the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage that prevents unwanted side reactions during multi-step syntheses. This property is crucial for developing complex organic molecules that may exhibit significant biological activities.

Biological Activity

Research indicates that compounds with similar structures often exhibit notable biological activities, including:

- Antioxidant Activity : The compound may help neutralize free radicals, thus preventing oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.

- Cytotoxic Effects : Similar compounds have shown cytotoxicity against cancer cell lines, indicating that this compound could be explored for anticancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Neutralizes free radicals | |

| Antimicrobial | Effective against certain microbial strains | |

| Cytotoxic | Potential efficacy against cancer cell lines |

Case Studies and Research Findings

- Antioxidant Activity : A study highlighted the role of similar organosilicon compounds in exhibiting antioxidant properties through hydrogen atom donation to free radicals. This suggests that this compound could share this activity due to its structural similarities .

- Antimicrobial Studies : Research on related compounds indicated significant antimicrobial activity. For instance, derivatives with similar silyl ether functionalities displayed inhibitory effects on bacterial growth, suggesting that this compound warrants further investigation in this domain .

- Cytotoxicity Against Cancer Cells : In vitro assays have demonstrated that structurally related compounds can induce apoptosis in various cancer cell lines. Such findings imply that this compound may possess similar anticancer properties, making it a candidate for further pharmacological studies .

Propiedades

IUPAC Name |

(Z)-4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7,11H,8-9H2,1-5H3/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTURWRRIBNABTN-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC/C=C\CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.